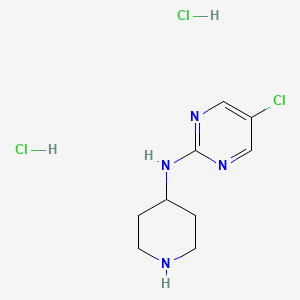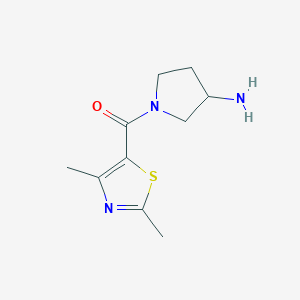
1-(2,4-Diméthyl-1,3-thiazol-5-carbonyl)pyrrolidin-3-amine
Vue d'ensemble
Description
“1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
Thiazoles are synthesized through the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The replacement of NH2 group with substituted phenyl ring led to the evident increase in antibacterial activity of the synthesized thiazole derivatives against S. aureus and E. coli .Physical And Chemical Properties Analysis
Thiazoles are known for their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Applications De Recherche Scientifique
Essais Pharmaceutiques
Les dérivés thiazoliques sont couramment utilisés dans les essais pharmaceutiques en raison de leur diversité structurale et de leurs effets thérapeutiques potentiels. “1-(2,4-Diméthyl-1,3-thiazol-5-carbonyl)pyrrolidin-3-amine” pourrait être utilisé dans le développement de nouveaux médicaments ou l'étude des interactions médicamenteuses .
Activité Antimicrobienne
Les composés contenant un groupement thiazole ont montré une activité contre diverses souches bactériennes et fongiques. Ceci suggère que notre composé pourrait également être étudié pour ses propriétés antimicrobiennes .
Synthèse de Molécules Bioactives
Les thiazoles sont essentiels à la synthèse de molécules bioactives aux effets multicibles potentiels. Le composé en question pourrait être utilisé pour créer des échafaudages bioactifs divers .
Propriétés Antioxydantes
Certains dérivés thiazoliques ont été évalués pour leurs propriétés antioxydantes. Ce composé pourrait être étudié pour sa capacité à piéger les radicaux libres ou à protéger contre le stress oxydatif .
Synthèse Chimique
La polyvalence des composés thiazoliques permet leur utilisation dans les processus de synthèse chimique pour produire de nouveaux dérivés présentant diverses activités biologiques .
Mécanisme D'action
Target of Action
Thiazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They are known to interact with a variety of biological targets, including enzymes, receptors, and DNA .
Mode of Action
The exact mode of action would depend on the specific target. For instance, some thiazole derivatives are known to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, they can interfere with DNA replication if they target topoisomerase II .
Result of Action
The molecular and cellular effects of thiazole derivatives can be diverse, ranging from antiviral to anticancer activities . The specific effects of “1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-amine” would depend on its exact mechanism of action.
Orientations Futures
Thiazoles are an important class of five-membered heterocyclic compounds, which have drawn the attention of chemists over the years due to their wide range of biological activities . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities . The present review describes the biological importance of recently developed 2,4-disubstituted thiazole derivatives . Moreover, we have thrown light on various targets of 2,4-disubstituted thiazoles through which they induce biological effects, which will be helpful to those who are working on the design and structure–activity relationship of bioactive molecules .
Propriétés
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-6-9(15-7(2)12-6)10(14)13-4-3-8(11)5-13/h8H,3-5,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSKARYLIGDLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrido[2,3-b][1,4]thiazin-2-one hydrochloride](/img/structure/B1474160.png)
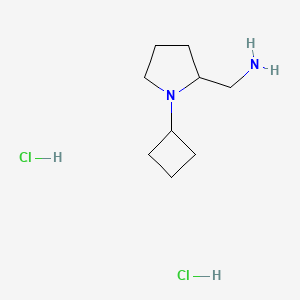
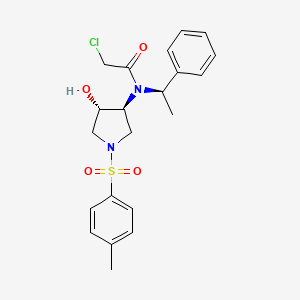
![(2S)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474166.png)
![(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474167.png)
![(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474168.png)

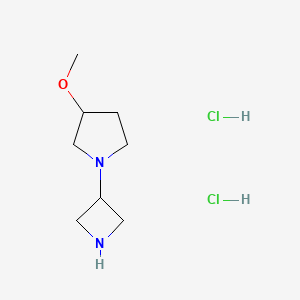

![N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine dihydrochloride](/img/structure/B1474176.png)

![N-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1474178.png)

